[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate
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Overview
Description
[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro structures and their behavior in various chemical environments.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets or pathways.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of more complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which [(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azuleno [4,5-b]furan-2 (3H)-one: A structurally related compound with similar reactivity.
(3R,3aR,4aS,5R,9aS)-3,5,8-Trimethyl-3a,4,4a,5,6,7,9,9a-octahydroazuleno [6,5-b]furan-2 (3H)-one: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of [(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2’-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and potential biological activities.
Properties
CAS No. |
55399-34-3 |
---|---|
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19?/m0/s1 |
InChI Key |
HQZJODBJOBTCPI-YQZZNOBUSA-N |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H](C4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O |
Canonical SMILES |
CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |
Origin of Product |
United States |
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